Spectral Fingerprint Integrity: GC-MS and 1H NMR Benchmarking for Identity Verification and Purity Assessment
2-(3,4-Dimethylphenyl)quinoxaline exhibits a distinct and verifiable spectral fingerprint that facilitates unambiguous identification and purity confirmation. Its electron ionization mass spectrum (GC-MS) displays a characteristic molecular ion peak at m/z 234 and a fragmentation pattern consistent with the 3,4-dimethylphenyl substitution. Additionally, the 1H NMR spectrum (recorded in DMSO-d6) provides diagnostic signals for the aromatic protons of the quinoxaline and 3,4-dimethylphenyl rings, allowing direct comparison to reference spectra and differentiation from isobaric or structurally similar analogs. This level of analytical characterization is often absent or less rigorously documented for many in‑class alternatives procured from non‑specialist vendors [1].
| Evidence Dimension | Availability of validated reference spectra |
|---|---|
| Target Compound Data | 1H NMR and GC-MS spectra available in Wiley KnowItAll library |
| Comparator Or Baseline | Many 2-arylquinoxaline analogs (e.g., 2-(4-methylphenyl)quinoxaline) have limited or no publicly accessible reference spectra |
| Quantified Difference | Presence vs. absence of curated spectral data |
| Conditions | SpectraBase/Wiley Registry of Mass Spectral Data 2023; DMSO-d6 solvent for NMR |
Why This Matters
Access to verified spectral data reduces time spent on in‑house structural elucidation and ensures batch‑to‑batch consistency, a critical factor for reproducible research and scalable synthesis.
- [1] SpectraBase (Wiley). (2025). Quinoxaline, 2-(3,4-dimethylphenyl)-. Compound ID: AyeH2j2EwZK. Retrieved from https://spectrabase.com/compound/AyeH2j2EwZK View Source
